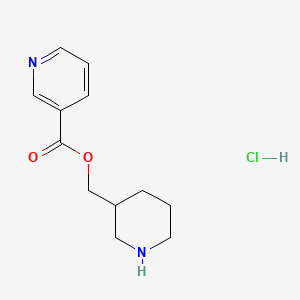
3-Piperidinylmethyl benzoate hydrochloride
説明
3-Piperidinylmethyl benzoate hydrochloride is a chemical compound with the CAS Number: 1219972-66-3 . Its molecular formula is C13H18ClNO2 and it has a molecular weight of 255.74 .
Molecular Structure Analysis
The InChI code for 3-Piperidinylmethyl benzoate hydrochloride is1S/C13H17NO2.ClH/c15-13(12-6-2-1-3-7-12)16-10-11-5-4-8-14-9-11;/h1-3,6-7,11,14H,4-5,8-10H2;1H . This code provides a specific representation of the molecule’s structure.
科学的研究の応用
Antiparasitic Activity
Research on Piper species, including compounds related to 3-Piperidinylmethyl benzoate hydrochloride, has identified benzoic acid derivatives with significant antiparasitic activity. These compounds have been evaluated against Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum, showing notable leishmanicidal and trypanocidal effects (Flores et al., 2008).
Antimicrobial Activity
Studies on 1,2,5-Trimethylpiperidin-4-Ol derivatives, closely related to 3-Piperidinylmethyl benzoate hydrochloride, reveal a broad spectrum of antimicrobial activity. These derivatives have shown effectiveness against various microorganisms, indicating potential for further antimicrobial testing (Dyusebaeva et al., 2017).
Insecticidal Properties
The extract of Piper guanacastensis, containing compounds similar to 3-Piperidinylmethyl benzoate hydrochloride, has demonstrated significant insecticidal activity against mosquito larvae. This suggests potential applications in controlling mosquito-borne diseases (Pereda-Miranda et al., 1997).
Cognitive Disorders and Alzheimer's Disease
Research on histamine H3 antagonists, which include derivatives of piperidine, highlights their potential in treating cognitive disorders and Alzheimer's disease. These compounds can influence neurotransmitter release, impacting cognitive processes and offering new therapeutic avenues (Brioni et al., 2011).
Synthesis and Chemical Analysis
Studies involving the synthesis of novel piperidine derivatives for various pharmaceutical applications provide insights into the chemical properties and potential uses of 3-Piperidinylmethyl benzoate hydrochloride. These include methods for analyzing related compounds and developing new synthetic pathways (Wang et al., 2009).
特性
IUPAC Name |
piperidin-3-ylmethyl benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(12-6-2-1-3-7-12)16-10-11-5-4-8-14-9-11;/h1-3,6-7,11,14H,4-5,8-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHVRRMYXNIWGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidinylmethyl benzoate hydrochloride | |
CAS RN |
1219972-66-3 | |
| Record name | 3-Piperidinemethanol, 3-benzoate, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219972-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-Chloro-4-(tert-pentyl)phenoxy]azetidine](/img/structure/B1394682.png)
![3-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394683.png)
![3-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394684.png)


![3-[(Pentyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1394690.png)
![3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394692.png)
![3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394693.png)
![3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394694.png)



![3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394701.png)
![3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1394703.png)